

# Benchmarking Utreglutide's weight loss efficacy against existing incretin therapies

Author: BenchChem Technical Support Team. Date: December 2025



# Utreglutide: A New Frontier in Incretin-Based Weight Loss Therapy

A Comparative Analysis of **Utreglutide**'s Efficacy Against Established Incretin Therapies

The landscape of obesity management is being revolutionized by incretin-based therapies, which have demonstrated remarkable efficacy in promoting weight loss. This guide provides a comprehensive comparison of the emerging GLP-1 receptor agonist, **Utreglutide** (GL0034), against the established treatments: Semaglutide, Liraglutide, and the dual GIP/GLP-1 receptor agonist, Tirzepatide. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data and experimental protocols to benchmark **Utreglutide**'s potential in the therapeutic space.

## **Quantitative Efficacy in Weight Management**

The following tables summarize the weight loss efficacy of **Utreglutide** and its comparators from key clinical trials. It is important to note that the data for **Utreglutide** is from early-phase trials, and direct head-to-head comparisons with later-phase data of other drugs should be interpreted with caution.

Table 1: Summary of **Utreglutide** Weight Loss Efficacy



| Trial Phase | Patient<br>Population                                     | Treatment<br>Duration | Mean Body<br>Weight Loss                     | Key Findings                                                                                   |
|-------------|-----------------------------------------------------------|-----------------------|----------------------------------------------|------------------------------------------------------------------------------------------------|
| Phase 1     | Obese Adults                                              | 4 weeks               | -4.6 kg (in cohort with increasing doses)[1] | Clinically meaningful weight loss and improved gluco- metabolic parameters.[2]                 |
| Phase 1b/2a | Post-<br>menopausal<br>women with<br>obesity and<br>MASLD | 13 weeks              | -8%                                          | Significant<br>reduction in liver<br>fat and waist<br>circumference.[3]                        |
| Phase 1b/2a | Overweight and obese individuals                          | 10 weeks              | -6.8% (placebo-<br>corrected)                | Improvements in cardiometabolic markers, including cholesterol and inflammatory markers.[3][4] |

Table 2: Comparative Weight Loss Efficacy of Incretin Therapies



| Drug        | Key Clinical<br>Trial(s)         | Patient<br>Population                             | Treatment<br>Duration | Mean Body<br>Weight Loss           |
|-------------|----------------------------------|---------------------------------------------------|-----------------------|------------------------------------|
| Utreglutide | Phase 1 & 1b/2a                  | Obese adults; Post- menopausal women with obesity | 4-13 weeks            | Up to 8%                           |
| Semaglutide | STEP 1                           | Adults with overweight or obesity                 | 68 weeks              | 14.9%                              |
| Liraglutide | SCALE Obesity<br>and Prediabetes | Adults with overweight or obesity                 | 56 weeks              | 8.4 kg (vs 2.8 kg<br>with placebo) |
| Tirzepatide | SURMOUNT-1                       | Adults with overweight or obesity                 | 72 weeks              | Up to 22.5%                        |

# **Mechanism of Action: The Incretin Pathway**

**Utreglutide**, Semaglutide, and Liraglutide are GLP-1 receptor agonists, while Tirzepatide is a dual agonist for both GLP-1 and GIP receptors. These therapies mimic the action of endogenous incretin hormones, which are released from the gut in response to food intake. The activation of these receptors in various tissues, including the pancreas, brain, and gastrointestinal tract, leads to a cascade of effects that contribute to weight loss.





Click to download full resolution via product page

Caption: Simplified signaling pathway of incretin-based therapies.

# **Experimental Protocols of Key Clinical Trials**

A clear understanding of the experimental design is crucial for interpreting and comparing clinical trial results. The following sections detail the methodologies of the pivotal trials for each drug.

#### **Utreglutide: Phase 1 and 1b/2a Studies**



- Phase 1 Multiple Ascending-Dose Study:
  - Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Utreglutide in obese adults.
  - Design: A randomized, double-blind, placebo-controlled study.
  - Participants: Healthy, obese male participants (n=24) with a BMI ≥ 28 kg/m<sup>2</sup>.
  - Intervention: Participants were assigned to either a fixed-dose cohort or an increasingdose cohort, receiving four weekly subcutaneous doses of **Utreglutide** or placebo.
  - Primary Endpoints: Safety and tolerability.
  - Secondary Endpoints: Changes in body weight, glucose, insulin, and lipid levels.
- Phase 1b/2a Study in Post-menopausal Women:
  - Objective: To evaluate the tolerability, safety, pharmacokinetics, and pharmacodynamics of
     Utreglutide in post-menopausal women with obesity and Metabolic Dysfunction associated Fatty Liver Disease (MAFLD).
  - Design: A randomized, double-blind, placebo-controlled study.
  - Participants: Post-menopausal women with obesity and MAFLD.
  - Intervention: Weekly subcutaneous **Utreglutide** or placebo for 13 weeks, with dose uptitration for the first 10 weeks followed by a fixed dose.
  - Primary Endpoints: Safety and tolerability.
  - Secondary Endpoints: Change in body weight, waist circumference, liver fat content, and other metabolic markers.

### Semaglutide: STEP 1 Trial

 Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or



obesity without diabetes.

- Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 1,961 adults with a BMI of 30 or greater (or ≥27 with at least one weight-related comorbidity) and without diabetes.
- Intervention: Participants were randomized in a 2:1 ratio to receive 68 weeks of treatment with once-weekly subcutaneous Semaglutide (at a dose of 2.4 mg) or placebo, plus lifestyle intervention. The Semaglutide dose was escalated every 4 weeks over 16 weeks.
- Co-primary Endpoints: Percentage change in body weight and weight reduction of at least 5%.

#### **Liraglutide: SCALE Obesity and Prediabetes Trial**

- Objective: To evaluate the efficacy of Liraglutide 3.0 mg for weight management in individuals with obesity or overweight with comorbidities.
- Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Individuals with a BMI ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with treated or untreated dyslipidemia or hypertension.
- Intervention: Participants were randomized in a 2:1 ratio to receive once-daily subcutaneous Liraglutide 3.0 mg injections or placebo, in conjunction with lifestyle modifications. The dose was escalated weekly over a 4-week period.
- Primary Endpoints: Relative change in body weight and the proportion of participants losing at least 5% and 10% of their initial body weight.

#### **Tirzepatide: SURMOUNT-1 Trial**

- Objective: To assess the efficacy and safety of Tirzepatide for chronic weight management in adults with obesity or overweight with at least one weight-related complication, who do not have diabetes.
- Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.







- Participants: 2,539 adults with a BMI of 30 or more, or 27 or more with at least one weight-related complication (excluding diabetes).
- Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention. The Tirzepatide dose was initiated at 2.5 mg weekly and increased by 2.5 mg every 4 weeks.
- Primary Endpoint: Percentage change in body weight from randomization to the end of treatment.





Click to download full resolution via product page

Caption: A generalized workflow for a weight loss clinical trial.



### **Concluding Remarks**

**Utreglutide** has demonstrated promising early-stage results in promoting weight loss and improving metabolic parameters. While direct comparisons are limited by the different phases of clinical development, the initial data suggests that **Utreglutide**'s efficacy is clinically meaningful. As a selective GLP-1 receptor agonist, it shares a well-established mechanism of action with Semaglutide and Liraglutide. The ongoing and future clinical trials will be critical in establishing its definitive efficacy and safety profile relative to the existing and highly effective incretin-based therapies. The scientific community awaits further data from larger, longer-duration Phase 2 and 3 trials to fully ascertain **Utreglutide**'s position in the therapeutic armamentarium against obesity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sun Pharma's Phase I GL0034 study shows weight loss efficacy and lipid reduction -Clinical Trials Arena [clinicaltrialsarena.com]
- 2. expresspharma.in [expresspharma.in]
- 3. investywise.com [investywise.com]
- 4. sunpharma.com [sunpharma.com]
- To cite this document: BenchChem. [Benchmarking Utreglutide's weight loss efficacy against existing incretin therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571701#benchmarking-utreglutide-s-weight-loss-efficacy-against-existing-incretin-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com